molecular formula C24H23ClFNO2 B8669360 2-[4-(4-fluorobenzoyl)piperidin-1-yl]-1-naphthalen-2-ylethanone;hydrochloride

2-[4-(4-fluorobenzoyl)piperidin-1-yl]-1-naphthalen-2-ylethanone;hydrochloride

Cat. No.: B8669360
M. Wt: 411.9 g/mol
InChI Key: WCHMXQYBLWIZCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-[4-(4-fluorobenzoyl)piperidin-1-yl]-1-naphthalen-2-ylethanone;hydrochloride involves several steps, starting with the preparation of the key intermediate compounds. The synthetic route typically includes the following steps:

Industrial production methods for this compound would involve scaling up these reactions while ensuring the purity and consistency of the final product. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of industrial-scale reactors and purification systems.

Chemical Reactions Analysis

2-[4-(4-fluorobenzoyl)piperidin-1-yl]-1-naphthalen-2-ylethanone;hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule, potentially altering its pharmacological properties.

    Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another. This can be useful for creating analogs with different properties.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used but generally include modified versions of the original compound with different functional groups.

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of 2-[4-(4-fluorobenzoyl)piperidin-1-yl]-1-naphthalen-2-ylethanone;hydrochloride involves its antagonistic effects on NMDA receptors. By binding to these receptors, the compound inhibits the excessive influx of calcium ions, which can lead to neuronal damage during events such as ischemia. This protective effect is thought to be mediated through the modulation of glutamate signaling pathways, which are critical for synaptic transmission and plasticity .

Comparison with Similar Compounds

2-[4-(4-fluorobenzoyl)piperidin-1-yl]-1-naphthalen-2-ylethanone;hydrochloride can be compared to other NMDA receptor antagonists, such as:

    Ketamine: A well-known NMDA receptor antagonist used for its anesthetic and antidepressant effects.

    Memantine: Another NMDA receptor antagonist used in the treatment of Alzheimer’s disease.

    Dextromethorphan: Commonly used as a cough suppressant, it also has NMDA receptor antagonistic properties.

What sets this compound apart is its specific chemical structure, which may confer unique pharmacological properties and a different safety profile compared to these other compounds .

Properties

Molecular Formula

C24H23ClFNO2

Molecular Weight

411.9 g/mol

IUPAC Name

2-[4-(4-fluorobenzoyl)piperidin-1-yl]-1-naphthalen-2-ylethanone;hydrochloride

InChI

InChI=1S/C24H22FNO2.ClH/c25-22-9-7-18(8-10-22)24(28)19-11-13-26(14-12-19)16-23(27)21-6-5-17-3-1-2-4-20(17)15-21;/h1-10,15,19H,11-14,16H2;1H

InChI Key

WCHMXQYBLWIZCL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CC(=O)C3=CC4=CC=CC=C4C=C3.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

49.7 g of 2-bromo-2'-acetonaphthone, 49.9 g of 4-(p-fluorobenzoyl)piperidine hydrochloride, 0.5 g of potassium iodide and 50.4 g of sodium hydrogencarbonate were added to 500 ml of ethanol and the mixture was refluxed for 2 h. The solvent was distilled off and chloroform was added to the residue. The mixture was washed with water and dried. Chloroform was distilled off and the residue was purified according to silica gel column chromatography to obtain 58.9 g of the crystalline intended product, which was converted into its hydrochloride and recrystallized by an ordinary process to obtain the intended hydrochloride.
Quantity
49.7 g
Type
reactant
Reaction Step One
Quantity
49.9 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
50.4 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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